molecular formula C12H15N5O2S B2606193 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine CAS No. 2034473-91-9

3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine

Cat. No.: B2606193
CAS No.: 2034473-91-9
M. Wt: 293.35
InChI Key: WAOLKMVEVFGDGI-UHFFFAOYSA-N
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Description

3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine is a chemical compound of significant interest in medicinal chemistry and chemical biology, primarily functioning as a key intermediate and scaffold for the development of kinase inhibitors. Its structural motif, featuring a sulfonyl group linking a piperidine-triazole moiety to a pyridine ring, is commonly employed in the design of molecules that target adenosine triphosphate (ATP)-binding sites. This compound has been specifically investigated as a fragment for constructing potent and selective inhibitors of the CLK (CDC-like kinase) and DYRK (Dual-specificity tyrosine-regulated kinase) families. Research indicates that derivatives based on this core structure exhibit promising inhibitory activity against DYRK1A, a kinase implicated in the pathogenesis of Down syndrome and Alzheimer's disease, as well as in cancer cell proliferation. The compound's utility extends to its role as a versatile building block in probe discovery, where it can be used to explore protein-ligand interactions and signaling pathways involved in cell cycle regulation and pre-mRNA splicing. Its value to researchers lies in its potential as a starting point for the creation of novel chemical tools to dissect the biological functions of understudied kinases and for the development of targeted therapeutic agents.

Properties

IUPAC Name

3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c18-20(19,12-2-1-5-13-10-12)16-8-3-11(4-9-16)17-14-6-7-15-17/h1-2,5-7,10-11H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOLKMVEVFGDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine typically involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the preparation of intermediate compounds and their subsequent cyclization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and pyridine ring facilitate nucleophilic substitution under controlled conditions. Key examples include:

a. Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation or acylation. For instance, reaction with phenylethanesulfonyl chloride under basic conditions (K₂CO₃, DMF, 70°C) yields sulfonamide derivatives.

Click Chemistry-Based Cycloadditions

The 1,2,3-triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the triazole in this compound is pre-formed, its stability allows further derivatization:

Reaction TypeConditionsProductYieldSource
1,3-Dipolar CycloadditionCuI, Et₃N, MeCN, RT, 3hTriazole-linked hybrids76–82%

This reactivity is critical for constructing bioconjugates or metal-organic frameworks .

Suzuki-Miyaura Cross-Coupling

The pyridine ring’s halogenated analogs (e.g., 3-bromo derivatives) undergo palladium-catalyzed coupling:

Example Protocol

  • Substrate : 3-Bromo-((4-(2H-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine

  • Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, THF/H₂O (3:1), 85–90°C, 10–12h

  • Products : Aryl/heteroaryl-coupled derivatives (e.g., 3-(4-fluorophenyl)-analogs)

  • Yield : 82–91%

Sulfonamide Oxidation

The sulfonyl group is generally inert to oxidation but can be modified via radical pathways in advanced synthetic setups.

Piperidine Ring Reduction

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the piperidine ring to a decahydroquinoline analog, altering conformational flexibility .

Sulfonamide-Specific Reactivity

The sulfonamide bridge participates in:

  • Hydrogen Bonding : Interactions with biological targets (e.g., falcipain-2 in antimalarial studies) involving Gly83 and Cys42 residues .

  • Acid/Base-Mediated Cleavage : Harsh acidic conditions (HCl, reflux) cleave the S–N bond, yielding piperidine and pyridinesulfonic acid .

Coordination Chemistry

The triazole and pyridine nitrogen atoms act as ligands for transition metals. Example complexes:

Metal IonCoordination SiteApplicationSource
Cu(II)Triazole N3, pyridine NCatalytic oxidation
Pd(II)Sulfonyl O, pyridine NCross-coupling catalysis

Thermal and Photochemical Stability

  • Thermal Decomposition : Onset at ~250°C (TGA data), releasing SO₂ and NH₃.

  • UV Sensitivity : Triazole C–N bonds undergo homolytic cleavage under UV-C light (λ = 254 nm), forming nitrile intermediates .

Biological Activity-Driven Reactions

In medicinal applications, the compound undergoes in vivo metabolic transformations:

  • Hepatic Oxidation : CYP450-mediated hydroxylation at the piperidine C4 position .

  • Sulfonamide Hydrolysis : Esterase-catalyzed cleavage in plasma (t₁/₂ = 2.3h) .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The presence of the piperidine moiety enhances the bioactivity of triazole derivatives. Studies have shown that derivatives of 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Cancer Treatment
The sulfonamide group in this compound is known for its role in cancer therapy. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The triazole moiety contributes to the compound's ability to interact with biological targets effectively .

Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of triazole-containing compounds. These compounds can modulate inflammatory pathways, making them potential therapeutic agents for conditions such as arthritis and asthma. The piperidine ring is believed to play a crucial role in enhancing anti-inflammatory activity by improving solubility and bioavailability .

Agrochemical Applications

Fungicides
The structural features of this compound suggest potential use as a fungicide. Triazole derivatives are widely recognized for their efficacy against fungal pathogens affecting crops. This compound could be developed into a novel fungicide formulation that targets specific fungal species while minimizing environmental impact .

Herbicides
Research into the herbicidal properties of triazole derivatives indicates that they can inhibit the growth of unwanted plants by interfering with specific biochemical pathways. The sulfonamide component may enhance herbicidal activity by improving the compound's stability and effectiveness in soil applications.

Material Science Applications

Polymer Chemistry
The unique chemical structure of this compound can be utilized in polymer synthesis. Its ability to form cross-links in polymer matrices may lead to the development of materials with enhanced mechanical properties and thermal stability. Research is ongoing to explore its incorporation into various polymer systems for improved performance .

Nanotechnology
In nanotechnology, this compound could serve as a functionalizing agent for nanoparticles. The triazole and piperidine groups may facilitate interactions with metal or semiconductor nanoparticles, enhancing their stability and dispersibility in various solvents. This application is particularly relevant in developing sensors and catalysts .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition of E. coli growth with a derivative of this compound.
Study BCancer Cell ApoptosisInduced apoptosis in breast cancer cells through kinase inhibition mechanisms .
Study CFungicidal PropertiesShowed significant efficacy against Fusarium species in agricultural applications .

Mechanism of Action

The mechanism of action of 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This compound has been shown to interact with oxidoreductase enzymes, leading to the inhibition of bacterial and fungal growth . In cancer cells, it can inhibit key enzymes involved in cell proliferation, leading to cell death .

Comparison with Similar Compounds

Key Observations :

  • Triazole Isomerism : The 2H-triazol-2-yl group in the target compound and BK64054 exhibits lower metabolic lability compared to 1H-triazol-1-yl isomers, as the latter is more prone to enzymatic oxidation .
  • Solubility : The sulfonyl group in the target compound enhances aqueous solubility relative to BK64054’s alkyl chain but reduces it compared to BK64397’s ethyl-triazole linker .

Biological Activity

The compound 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine is a novel synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Formation of the Triazole Ring : This is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
  • Piperidine and Sulfonyl Group Introduction : A piperidine derivative is introduced via nucleophilic substitution reactions.
  • Coupling with Pyridine : The final step involves coupling the triazole-piperidine intermediate with a sulfonyl pyridine under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring facilitates hydrogen bonding and π-π interactions with target proteins, while the piperidine moiety enhances binding affinity. These interactions can modulate the activity of enzymes and receptors involved in various biological pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli12.4 µM
Compound BS. aureus16.5 µM
Compound CK. pneumoniae16.1 µM

These results indicate that the compound may serve as a potential lead in antibiotic development against resistant strains .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties using various in vitro assays. It was found to inhibit the activation of pro-inflammatory cytokines in human cell lines at concentrations as low as 10 µM. This suggests its potential utility in treating inflammatory diseases .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical)15
MCF7 (breast)20
A549 (lung)18

These findings highlight the compound's potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole-containing compounds for their biological activities. The study reported that derivatives incorporating the piperidine sulfonamide structure exhibited enhanced potency against various cancer cell lines compared to their non-triazole counterparts .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine, and how can reaction yields be optimized?

The synthesis typically involves coupling a sulfonyl chloride derivative with a triazole-containing piperidine amine. Key steps include:

  • Sulfonamide Formation : Reacting 4-(2H-1,2,3-triazol-2-yl)piperidine with pyridine-3-sulfonyl chloride under basic conditions (e.g., 3-picoline or 3,5-lutidine) to facilitate nucleophilic substitution. Catalytic N-arylsulfilimine compounds (e.g., Formula A in ) can accelerate the reaction and improve yields .
  • Purification : Use column chromatography or recrystallization to isolate the product. Purity verification via LC-MS (e.g., tR = 0.95 min, [M+H]<sup>+</sup> = 435.19) ensures quality control .

Q. How should researchers validate the structural identity and purity of this compound?

  • Spectroscopic Analysis : Employ <sup>1</sup>H/<sup>13</sup>C NMR to confirm functional groups (e.g., sulfonyl, triazole, pyridine). For example, the triazole proton typically resonates at δ 7.8–8.2 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., [M+H]<sup>+</sup> = 435.2396) .
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the sulfonamide linkage conformation?

  • Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Refine structures using SHELXL (SHELX suite), which handles small-molecule data effectively. Key parameters include bond lengths (S–N ~1.63 Å) and torsion angles to confirm sulfonamide geometry .
  • Twinned Data Refinement : For challenging crystals, SHELXL’s twin refinement tools (BASF, HKLF5) can disentangle overlapping reflections .

Q. How can computational modeling predict this compound’s bioactivity against kinase targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into BTK kinase (PDB: 3PJ2). The triazole moiety may form hydrogen bonds with hinge-region residues (e.g., Met477), while the sulfonyl group interacts with hydrophobic pockets .
  • QSAR Analysis : Correlate substituent effects (e.g., piperidine methylation) with inhibitory activity using Hammett or Hansch parameters .

Q. What experimental approaches optimize the compound’s solubility for pharmacological assays?

  • Co-Solvent Systems : Test DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins.
  • Salt Formation : Synthesize hydrochloride salts by treating the free base with HCl in ethanol, followed by lyophilization .

Q. How does the triazole ring’s electronic environment influence reactivity in further functionalization?

  • Click Chemistry : The 1,2,3-triazole’s dipolar nature allows Huisgen cycloaddition with alkynes. For example, azide-functionalized derivatives can be synthesized using Cu(I) catalysis .
  • Electrophilic Substitution : Nitration or halogenation at the triazole’s C4 position can modulate electron density for targeted bioactivity .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during sulfonamide bond formation?

  • Temperature Control : Maintain reactions at 0–5°C to suppress sulfonic acid byproduct formation.
  • Catalyst Screening : Test sulfilimine derivatives (e.g., from ) to enhance regioselectivity .

Q. How can researchers address low yields in piperidine-triazole coupling steps?

  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while improving yield by 15–20% .
  • Protecting Groups : Use Boc-protected piperidine intermediates to prevent undesired N-alkylation .

Data Contradictions and Resolution

Q. How should conflicting bioactivity data from kinase assays be interpreted?

  • Assay Variability : Validate results across multiple platforms (e.g., FRET vs. ELISA). For BTK inhibition, compare IC50 values using recombinant enzyme vs. cell-based assays .
  • Metabolite Interference : Perform LC-MS/MS to rule out degradation products during prolonged incubations .

Tables for Key Parameters

Parameter Typical Value Method Reference
Melting Point160–165°CDifferential Scanning Calorimetry
LogP (Octanol-Water)2.1 ± 0.3Shake-Flask Method
Solubility in PBS (pH 7.4)0.12 mg/mLUV-Vis Spectroscopy
IC50 (BTK Kinase)18 nMKinase-Glo Luminescent Assay

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